molecular formula C10H11BrO3 B13000041 5-Bromo-2-hydroxy-4-propoxybenzaldehyde

5-Bromo-2-hydroxy-4-propoxybenzaldehyde

Cat. No.: B13000041
M. Wt: 259.10 g/mol
InChI Key: MHUQWBAPMCBKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-4-propoxybenzaldehyde: is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, featuring a bromine atom, a hydroxyl group, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-propoxybenzaldehyde typically involves the bromination of 2-hydroxy-4-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-4-propoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis .

Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, affecting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-hydroxy-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which enhances its hydrophobicity and may influence its reactivity and solubility. This structural feature distinguishes it from other brominated benzaldehydes and contributes to its specific applications in various fields .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-propoxybenzaldehyde

InChI

InChI=1S/C10H11BrO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3

InChI Key

MHUQWBAPMCBKLE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)O)C=O)Br

Origin of Product

United States

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